5,7-Dichloroimidazo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloroimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This compound is characterized by the presence of chlorine atoms at the 5th and 7th positions of the imidazo[1,5-a]pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroimidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 1,3-dichloroacetone in the presence of a base, such as sodium hydroxide, to form the imidazo[1,5-a]pyridine ring. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dichloroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the chlorine atoms, while oxidation and reduction can lead to oxides or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
5,7-Dichloroimidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Pharmaceuticals: It serves as a scaffold for the development of new drugs, particularly in the field of oncology and anti-infective agents.
Materials Science: The compound’s unique optical properties make it useful in the development of luminescent materials and sensors.
Chemical Research: It is used as a building block in the synthesis of more complex heterocyclic compounds for various research purposes.
Wirkmechanismus
The mechanism of action of 5,7-Dichloroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. In pharmaceutical applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can act as an inhibitor of protein kinases, which play a crucial role in cell signaling and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Another member of the imidazopyridine family, known for its broad range of biological activities.
Imidazo[4,5-b]pyridine: Differing in the position of the nitrogen atoms, this compound also exhibits significant pharmacological potential.
Imidazo[4,5-c]pyridine: Similar to imidazo[4,5-b]pyridine but with a different nitrogen arrangement, leading to unique properties.
Uniqueness
5,7-Dichloroimidazo[1,5-a]pyridine is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties .
Eigenschaften
Molekularformel |
C7H4Cl2N2 |
---|---|
Molekulargewicht |
187.02 g/mol |
IUPAC-Name |
5,7-dichloroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-6-3-10-4-11(6)7(9)2-5/h1-4H |
InChI-Schlüssel |
OZDDFRGSCYOTKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N2C1=CN=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.